3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including ethoxy, methylsulfonyl, and oxadiazole moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of an aromatic ring using reagents such as methylsulfonyl chloride in the presence of a base.
Ethoxylation: The ethoxy groups are introduced via an etherification reaction, often using ethyl iodide and a strong base.
Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with 3,4,5-triethoxybenzoic acid under coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification techniques: such as recrystallization, chromatography, and distillation to achieve high purity.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Catalytic hydrogenation using palladium on carbon.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with neuroprotective properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress pathways.
Pathways Involved: It is believed to exert its effects by modulating oxidative stress and preventing cell death, particularly in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-(methylsulfonyl)phenyl)benzamide
- 3,4,5-triethoxy-N-(2-(methylsulfonyl)phenyl)benzamide
- 3,4,5-trimethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
3,4,5-triethoxy-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both ethoxy and oxadiazole groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-5-29-16-12-14(13-17(30-6-2)19(16)31-7-3)20(26)23-22-25-24-21(32-22)15-10-8-9-11-18(15)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHROYYCDHGDXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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